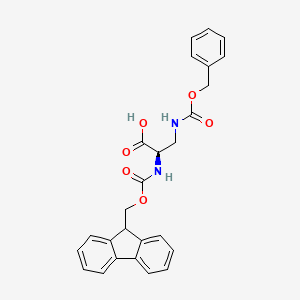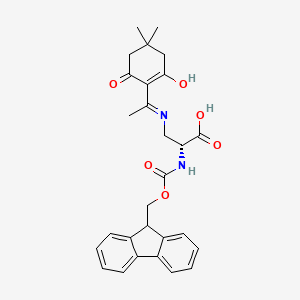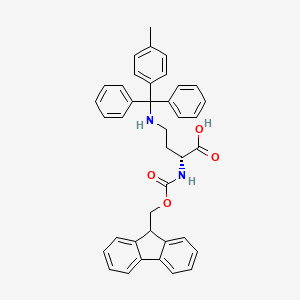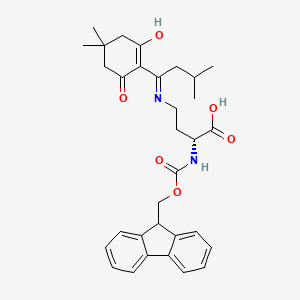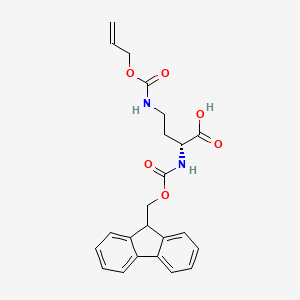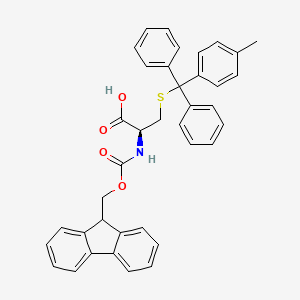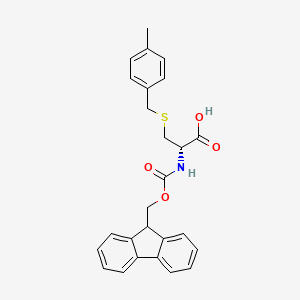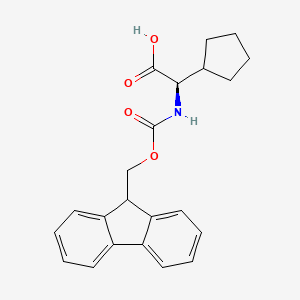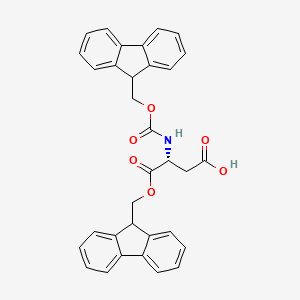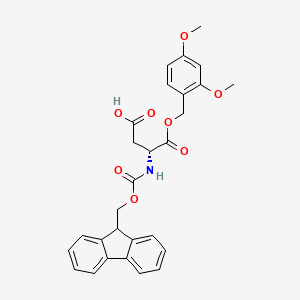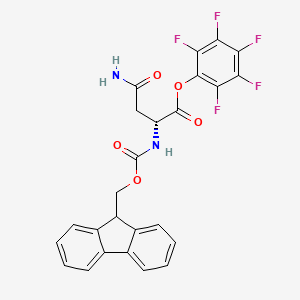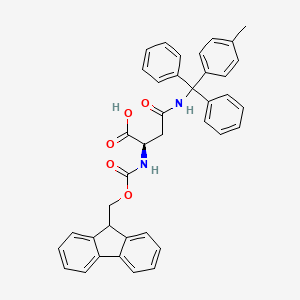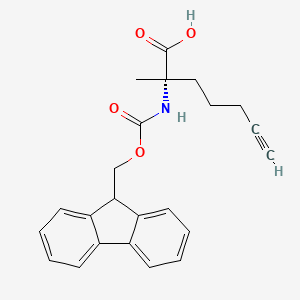
Fmoc-(Me)Gly(Pentynyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(Me)Gly(Pentynyl)-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated glycine (MeGly), and a pentynyl group. This combination of functional groups makes it a versatile building block in the synthesis of complex peptides and proteins.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-(Me)Gly(Pentynyl)-OH is widely used in the synthesis of peptides and proteins
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine
The compound is used in the development of peptide-based drugs. Its ability to introduce specific functional groups makes it valuable in the design of therapeutic peptides.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, including hydrogels and nanomaterials.
Mecanismo De Acción
Target of Action
Fmoc-modified amino acids are generally used as building blocks in peptide synthesis .
Mode of Action
Fmoc-(Me)Gly(Pentynyl)-OH likely interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group during peptide bond formation . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution, where the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .
Biochemical Pathways
The compound likely plays a role in the synthesis of peptides, which can influence a wide range of biochemical pathways depending on the specific peptide sequence synthesized .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the peptide sequence being synthesized and the conditions of the synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific peptides that it helps synthesize. Peptides can have a wide range of biological activities, influencing cell signaling, development of epitope-specific antibodies, cell biology, and disease biomarkers, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of the peptide synthesis process . Furthermore, the Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key step in the peptide synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(Me)Gly(Pentynyl)-OH typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the pentynyl group. The process generally includes the following steps:
Protection of Glycine: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Gly-OH.
Methylation: The glycine derivative is then methylated using a methylating agent like methyl iodide.
Introduction of Pentynyl Group: The methylated glycine is reacted with a pentynyl halide under basic conditions to introduce the pentynyl group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process also involves rigorous purification steps such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(Me)Gly(Pentynyl)-OH undergoes various chemical reactions, including:
Oxidation: The pentynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The pentynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gly-OH: Lacks the methyl and pentynyl groups, making it less versatile in introducing functional groups.
Fmoc-(Me)Gly-OH: Lacks the pentynyl group, limiting its use in click chemistry reactions.
Fmoc-Gly(Pentynyl)-OH: Lacks the methyl group, affecting the steric properties of the resulting peptides.
Uniqueness
Fmoc-(Me)Gly(Pentynyl)-OH is unique due to the combination of the Fmoc protecting group, methylated glycine, and pentynyl group
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJHVBQOKCHNX-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
